molecular formula C25H31N3O2 B5561944 2-(4-tert-butylphenoxy)-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]acetohydrazide

2-(4-tert-butylphenoxy)-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]acetohydrazide

Cat. No. B5561944
M. Wt: 405.5 g/mol
InChI Key: IVHXHUDUCWHQFC-USSUYSNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetohydrazides and their derivatives are of significant interest due to their diverse chemical properties and potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The molecule belongs to this class, characterized by its structural complexity and potential for varied chemical reactions and applications.

Synthesis Analysis

The synthesis of acetohydrazides generally involves the reaction of hydrazides with aldehydes or ketones. For example, 2-(4-methoxyphenoxy)acetohydrazide was synthesized by reacting ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol, suggesting a potential pathway for synthesizing similar compounds (Gang Liu & Jie Gao, 2012).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are commonly used to analyze the molecular structure of acetohydrazides. The crystal structure reveals detailed molecular geometry, including bond lengths, angles, and conformation. For instance, the structure of a related compound showed molecules linked into sheets by N—H⋯N and N—H⋯O hydrogen bonds, indicating a propensity for forming supramolecular assemblies (Gang Liu & Jie Gao, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s being studied for potential use as a drug, future research could involve studying its pharmacokinetics and pharmacodynamics, its efficacy in treating specific conditions, and its safety profile .

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[(E)-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2/c1-24(2,3)18-11-13-19(14-12-18)30-17-23(29)27-26-16-15-22-25(4,5)20-9-7-8-10-21(20)28(22)6/h7-16H,17H2,1-6H3,(H,27,29)/b22-15+,26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHXHUDUCWHQFC-USSUYSNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=NNC(=O)COC3=CC=C(C=C3)C(C)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C/C=N/NC(=O)COC3=CC=C(C=C3)C(C)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-tert-butylphenoxy)-N-[(E)-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]acetamide

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